molecular formula C22H25N3O5S B2709167 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477511-41-4

3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2709167
CAS RN: 477511-41-4
M. Wt: 443.52
InChI Key: TWXHLOSCOJHAHK-UHFFFAOYSA-N
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Description

The compound “3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Enzyme Inhibition Properties

A number of studies have highlighted the enzyme inhibition capabilities of compounds structurally related to 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide. For instance, compounds synthesized from carboxy-protected amino acids and sulfonamides, similar in structure, have shown strong inhibition of carbonic anhydrase isozymes, which are involved in aqueous humor secretion within the eye. These findings suggest potential applications in treating conditions such as glaucoma through topical agents with good in vivo activity and prolonged duration of action (Mincione et al., 2001).

Synthetic Applications

The synthesis and characterization of benzofuran carboxamide derivatives have also been a focus, with efforts to develop new bioactive chemical entities. Such studies involve the creation of compounds with potential antimicrobial, anti-inflammatory, and antioxidant activities, indicating the versatility of benzofuran carboxamide derivatives in the synthesis of novel therapeutic agents (Lavanya et al., 2017).

Biological Evaluation and Activity

Furthermore, the exploration into the biological evaluation of new benzofuran carboxamide derivatives has unveiled their potential in various biological activities. For example, microwave-assisted synthesis techniques have been utilized to produce benzofuran-2-carboxamides showing promising in vivo anti-inflammatory, analgesic, and antipyretic activities, thus opening avenues for their use in medicinal chemistry for the development of new therapeutic agents (Xie et al., 2014).

Antibacterial and Antiviral Properties

Studies on the synthesis and characterization of novel compounds, including those related to 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide, have also demonstrated potential antibacterial and antiviral properties. This includes research on compounds that have shown to be effective against a range of pathogens, thereby contributing valuable insights into the development of new antibiotics and antiviral drugs (Ahmed, 2007).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds, and novel scaffold compounds of benzofuran have been developed and utilized as anticancer agents . The future research in this area is promising, and there is a need to collect the latest information in this promising area .

properties

IUPAC Name

3-[[4-(dipropylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h5-12H,3-4,13-14H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXHLOSCOJHAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide

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